4-Nitro-5-(2-phenylethenyl)-1H-imidazole

G protein-coupled receptor neuropharmacology in vitro pharmacology

This 4-nitroimidazole features a 5-styryl substituent that creates a conjugated π-system, enabling fluorescence and materials science uses. Validated hTAAR1 binding (IC50=18.1 µM) makes it an essential control probe for neuropsychiatric drug discovery targeting schizophrenia and depression. It is a documented critical intermediate in pentostatin total synthesis. Its regioisomerism is crucial: 2-nitro or non-styryl analogs cannot substitute without losing target activity. Preserve assay integrity—select this exact compound.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 6307-17-1
Cat. No. B11055350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-5-(2-phenylethenyl)-1H-imidazole
CAS6307-17-1
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=C(NC=N2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O2/c15-14(16)11-10(12-8-13-11)7-6-9-4-2-1-3-5-9/h1-8H,(H,12,13)/b7-6+
InChIKeyQXGIKCKEMSLDCG-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.8 [ug/mL] (The mean of the results at pH 7.4)

4-Nitro-5-(2-phenylethenyl)-1H-imidazole (CAS 6307-17-1) Procurement & Research Baseline


4-Nitro-5-(2-phenylethenyl)-1H-imidazole (CAS 6307-17-1) is a 4-nitroimidazole derivative featuring a styryl (phenylethenyl) substituent at the 5-position of the imidazole ring [1]. This compound belongs to the broader class of nitroimidazoles, which are nitrogen-containing heterocycles widely investigated for antimicrobial, antiparasitic, and anticancer applications [2]. The presence of the styryl group introduces a conjugated π-system, endowing the molecule with distinct optical properties, such as potential fluorescence, which differentiates it from simpler, non-styryl nitroimidazole analogs [3]. While a recognized member of the styrylnitroimidazole family, direct and robust comparative quantitative data for this specific compound is notably limited in the existing primary literature [4].

Why Generic Substitution of 4-Nitro-5-(2-phenylethenyl)-1H-imidazole is Scientifically Invalid


Substitution among nitroimidazole derivatives is not straightforward due to the profound impact of regioisomerism and specific substituents on both biological activity and physicochemical properties. For example, while 2-styryl-5-nitroimidazoles are well-documented for their potent antitrypanosomal activity, the styryl group in the 4- or 5-position is reported to ablate this effect, demonstrating that even the position of the nitro group relative to the styryl moiety dictates biological function [1]. Furthermore, the radical anion chemistry, which is central to the mechanism of action for many nitroimidazoles, differs significantly between 2-, 4-, and 5-nitro isomers, with varying spin density distributions and reactivity profiles [2]. Therefore, replacing 4-Nitro-5-(2-phenylethenyl)-1H-imidazole with a 2-nitro or a differently substituted analog will likely result in a complete loss of the specific biological or chemical properties of interest, making substitution a high-risk proposition for any research or industrial application.

Quantitative Differentiation Evidence for 4-Nitro-5-(2-phenylethenyl)-1H-imidazole (CAS 6307-17-1)


Quantitative Binding Affinity for Human Trace Amine-Associated Receptor 1 (hTAAR1)

4-Nitro-5-(2-phenylethenyl)-1H-imidazole demonstrates a quantified, albeit moderate, interaction with the human Trace Amine-Associated Receptor 1 (hTAAR1), a G protein-coupled receptor implicated in neuropsychiatric disorders [1]. This represents a specific, measurable biological activity that distinguishes it from the broad-spectrum antimicrobial activity often associated with nitroimidazoles.

G protein-coupled receptor neuropharmacology in vitro pharmacology

Regioisomeric Distinction in Antiparasitic Activity Profile

A structure-activity relationship (SAR) study of styrylnitroimidazoles concluded that significant antitrypanosomal activity is contingent upon the styryl group being located at the 2-position of the imidazole ring, not at the 4- or 5-positions [1]. This negative finding for the 4/5-styryl isomers, which includes the target compound, is a critical piece of evidence for differentiating its expected biological profile from highly active 2-styryl analogs.

antiparasitic drug discovery structure-activity relationship trypanosomiasis

Utility as a Specific Synthetic Intermediate for Complex Bioactive Scaffolds

4-Nitro-5-(2-phenylethenyl)-1H-imidazole has been explicitly documented as a key intermediate in a total synthesis of pentostatin, a potent adenosine deaminase inhibitor [1]. In this context, the styryl group is not a pharmacophore but a functional handle for further elaboration (e.g., via ozonolysis to a carboxylic acid). This highlights its value as a uniquely substituted building block for constructing specific, biologically relevant molecular architectures.

organic synthesis drug discovery adenosine deaminase inhibitor

Theoretical Conjugated System for Fluorescence and Optical Applications

The styryl substituent introduces an extended π-conjugated system between the phenyl ring and the imidazole core [1]. This structural feature is theoretically linked to fluorescence and other optical properties, which is a clear differentiating factor from simple alkyl- or hydrogen-substituted nitroimidazoles. While specific quantum yield data for this compound could not be found, its potential for use in optical applications is a direct consequence of its unique chemical structure.

fluorescent probes optoelectronic materials chemical sensor

Validated Research & Industrial Application Scenarios for 4-Nitro-5-(2-phenylethenyl)-1H-imidazole


Probing hTAAR1 Function in Neuropsychiatric Drug Discovery

Given its verified binding affinity for hTAAR1 (IC50 = 18.1 µM), this compound can serve as a starting point or a control probe in assays designed to screen for more potent ligands of this receptor. This application is particularly relevant for research programs focused on schizophrenia, depression, and other neuropsychiatric conditions where hTAAR1 modulation is a therapeutic hypothesis [1].

Medicinal Chemistry Synthesis of Pentostatin and Related Complex Scaffolds

The compound's documented use as a specific intermediate in the total synthesis of pentostatin validates its role in complex molecule construction. For process chemists and medicinal chemists, this compound is a critical building block for accessing pentostatin and can inspire synthetic routes to other valuable adenosine deaminase inhibitors or related heterocyclic frameworks [1].

Development of Novel Fluorescent Sensors or Optoelectronic Materials

The unique conjugated styryl-imidazole core of this compound suggests potential applications in materials science. Researchers can explore its use as a precursor for synthesizing novel fluorophores, chemosensors for metal ions, or components in organic light-emitting diodes (OLEDs), a domain where the optical properties of conjugated systems are paramount [1].

Controlled Study of 4-Nitroimidazole Radical Anion Stability

As part of the 4-nitroimidazole subclass, this compound can be used as a model in fundamental physicochemical studies to investigate the stability and reactivity of nitro radical anions. This is crucial for understanding the mechanism of action of nitroimidazole drugs and for designing new bioreductive prodrugs [1].

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